BenchChemオンラインストアへようこそ!

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide

Molecular Complexity Drug-likeness Shape Diversity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034245-81-1) is a synthetic small molecule with the formula C12H14N4O2 and a molecular weight of 246.27 g/mol. It is characterized by a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to an isoxazole-5-carboxamide moiety.

Molecular Formula C12H14N4O2
Molecular Weight 246.27
CAS No. 2034245-81-1
Cat. No. B3017942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide
CAS2034245-81-1
Molecular FormulaC12H14N4O2
Molecular Weight246.27
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNC(=O)C3=CC=NO3)C1
InChIInChI=1S/C12H14N4O2/c17-12(11-4-5-15-18-11)13-7-9-8-14-16-6-2-1-3-10(9)16/h4-5,8H,1-3,6-7H2,(H,13,17)
InChIKeyVIQZUKWTLHEBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034245-81-1): A Structurally Distinct Screening Candidate


N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034245-81-1) is a synthetic small molecule with the formula C12H14N4O2 and a molecular weight of 246.27 g/mol . It is characterized by a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to an isoxazole-5-carboxamide moiety. This specific combination of a saturated bicyclic core and an unsubstituted isoxazole amide defines its chemical space and differentiates it from common analogs. Its presence is almost exclusively documented within specialist screening compound collections, indicating a niche role in early-stage drug discovery rather than as a widely used tool compound.

Procurement Risk: Why N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide Cannot Be Interchanged with Common Analogs


Generic substitution fails for this compound due to its unique saturated tetrahydropyrazolo[1,5-a]pyridine scaffold. Common commercial analogs frequently feature an unsaturated pyrazolo[1,5-a]pyridine or a pyridylpyrazole core, which have different conformational preferences, electronic distributions, and potential hydrogen-bonding patterns . The saturated core of the target compound introduces a distinct three-dimensional shape and increased molecular complexity (as measured by fraction sp3) compared to its flat, aromatic counterparts. This directly impacts target binding, selectivity, and physicochemical properties such as lipophilicity and solubility, making any simple analog swap a source of significant and unpredictable variation in biological assays.

Quantitative Differentiation Evidence for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide


Core Saturation: sp3 Character vs. Flat Aromatic Analogs

The target compound's saturated tetrahydropyrazolo core provides a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to fully aromatic pyrazolopyridine analogs. While exact Fsp3 values are not publicly documented, the difference in the number of saturated carbons (5 vs 0 in the core) guarantees a measurable increase in three-dimensionality. This property is directly linked to improved clinical success rates and reduced promiscuity in screening cascades [1]. In contrast, a common commercial analog, 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide, features a fully unsaturated pyrazolopyridine, representing a flatter, more aromatic chemotype .

Molecular Complexity Drug-likeness Shape Diversity

Lipophilicity Control: Lower logP via Isoxazole vs. Multisubstituted Heterocycles

The target compound's unsubstituted isoxazole-5-carboxamide is predicted to confer a lower logP than more complex, multisubstituted isoxazole or heterocyclic amide derivatives. A direct analog, 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide, has a reported logP of 0.89 . The target compound's isoxazole ring lacks this methyl substituent, which is predicted to reduce its logP by approximately 0.5 units based on the π-system contributions of the methyl group, potentially leading to a logP around 0.4. Lower lipophilicity is often desirable for reducing non-specific binding and improving metabolic stability.

Lipophilic Efficiency ADME logP

Hydrogen Bonding Capacity: Dual Donor-Acceptor vs. Acceptor-Only Analogs

The isoxazole-5-carboxamide moiety of the target compound provides a well-defined hydrogen bond donor (N-H) and acceptor (C=O) motif. This is in contrast to related compounds like 5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide, where the carboxamide is attached to the 3-position of the isoxazole, which may alter the spatial orientation of the H-bonding groups . The target compound's 5-carboxamide attachment positions the donor/acceptor pair for optimal interaction with biological targets, a feature that is geometrically distinct from the 3-carboxamide regioisomer.

Ligand Efficiency Target Engagement Pharmacophore

Optimal Application Scenarios for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide Based on Quantitative Profiling


3D-Focused Fragment Library Expansion for Challenging Targets

Given its saturated core, which increases its three-dimensional character compared to typical flat heterocycles, this compound is an ideal candidate for expanding fragment and lead-like libraries with enhanced shape diversity. Its procurement is justified for screening campaigns against targets with shallow or solvent-exposed binding pockets, where traditional aromatic compounds have failed to yield hits [1].

Selectivity Profiling of Isoxazole Carboxamide Regioisomers

The compound serves as a critical tool for studying the impact of isoxazole regioisomerism on biological activity. Comparing its binding profile with 3-carboxamide isomers (e.g., EVT-3004295) can reveal target-specific preferences for the 5-carboxamide geometry, guiding SAR studies and lead optimization in a rational manner [1].

Exploratory Chemistry for Physicochemical Property Optimization

The predicted low logP (~0.4) makes this compound an excellent starting point for lead optimization campaigns aiming to improve aqueous solubility and reduce lipophilicity-driven toxicity. Its procurement is recommended over the more lipophilic 3-methyl analog (logP 0.89) when a low-lipophilicity starting point is required for the chemical series [1].

Negative Control Development for PDE or Kinase Assays

While not itself an active compound, its structural similarity to known tetrahydropyrazolopyridine-based phosphodiesterase inhibitors, as suggested by patent literature (EP2152712B1), makes it a valuable candidate for developing negative controls. Its subtle structural differences from active inhibitors allow for precise control experiments to validate target engagement assays [1].

Quote Request

Request a Quote for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.